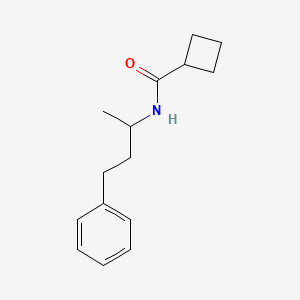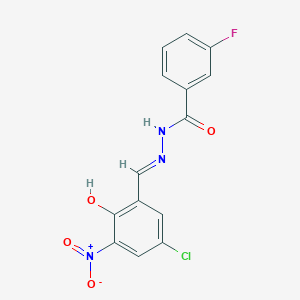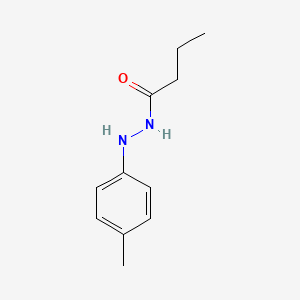![molecular formula C20H20N2O2S B5986131 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5986131.png)
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide, also known as CFA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its ability to inhibit protein kinases.
Mecanismo De Acción
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thereby inhibits its activity. 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide is a reversible inhibitor, meaning that its effect can be reversed by removing the compound from the system.
Biochemical and Physiological Effects:
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to improve insulin sensitivity and glucose metabolism in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its specificity for protein kinases. 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to selectively inhibit the activity of various protein kinases without affecting other enzymes. Additionally, 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide is a reversible inhibitor, allowing for the modulation of enzyme activity in a controlled manner. One limitation of using 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide is its potential toxicity. 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to induce cytotoxicity in some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide in scientific research. One potential application is the development of 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide-based drugs for the treatment of cancer and other diseases. Additionally, 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide could be used to study the role of protein kinases in various physiological processes, including metabolism and immune function. Finally, the development of new 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide derivatives could lead to the discovery of more potent and selective inhibitors of protein kinases.
Métodos De Síntesis
The synthesis of 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide involves the reaction of 2-cyanoacrylamide with cyclohexylamine and 5-(phenylthio)-2-furaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit the activity of various protein kinases, including mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and cyclin-dependent kinase (CDK). 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been used to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-14-15(20(23)22-16-7-3-1-4-8-16)13-17-11-12-19(24-17)25-18-9-5-2-6-10-18/h2,5-6,9-13,16H,1,3-4,7-8H2,(H,22,23)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBQOCISGLHAB-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5986050.png)

![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)

![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5986096.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)

![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5986137.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
![methyl 1-(3-{3-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B5986154.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5986169.png)